molecular formula C13H18BrNO2 B1485903 (2-Bromoethyl)propylcarbamic acid benzyl ester CAS No. 2169351-57-7

(2-Bromoethyl)propylcarbamic acid benzyl ester

Cat. No. B1485903
CAS RN: 2169351-57-7
M. Wt: 300.19 g/mol
InChI Key: CPMGKSRJRJQDME-UHFFFAOYSA-N
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Description

“(2-Bromoethyl)propylcarbamic acid benzyl ester” is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol. It is an ester, which is a class of compounds derived from carboxylic acids where the hydrogen atom of the hydroxyl group has been replaced by a hydrocarbon group .


Synthesis Analysis

Esters, including “(2-Bromoethyl)propylcarbamic acid benzyl ester”, are usually prepared from carboxylic acids. The synthesis of an ester can be accomplished in several ways. One common method is esterification, which occurs when a carboxylic acid and an alcohol react in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “(2-Bromoethyl)propylcarbamic acid benzyl ester” is derived from a carboxylic acid and an alcohol. The general formula for an ester is R-COO-R’, where R represents the carboxylic acid portion and R’ represents the alcohol portion .


Chemical Reactions Analysis

Esters, including “(2-Bromoethyl)propylcarbamic acid benzyl ester”, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides. One common reaction is hydrolysis, where the ester is split with water, catalyzed by either an acid or a base. The products of this reaction are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters have unique physical and chemical properties. They are derived from carboxylic acids and are neutral compounds. Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers .

Scientific Research Applications

Synthesis and Chemical Reactivity

(2-Bromoethyl)propylcarbamic acid benzyl ester serves as a precursor in various synthetic pathways, notably in the field of organic chemistry. Its role is significant in the formation of complex molecules through reactions such as palladium-catalyzed amination, where derivatives like carbamic acid 2-trimethylsilylethyl ester have shown effectiveness in creating anilines with sensitive functional groups from aryl bromides and chlorides (Mullick et al., 2010). This highlights its utility in synthesizing compounds with potential applications in medicinal chemistry and material science.

Material Science and Polymer Chemistry

The ester is also instrumental in the design and synthesis of hydrophilic aliphatic polyesters. Its utility extends to creating functional cyclic esters, which are crucial for developing new materials with specific properties. For instance, the synthesis and polymerization of benzyl malolactonate, derived from similar esters, lead to poly(malic acid) polymers. These polymers have been explored for their biodegradable and bioresorbable characteristics, especially in drug delivery systems (Johns et al., 1986). Such applications underscore the ester's importance in advancing polymer chemistry towards more sustainable and biocompatible materials.

Medicinal Chemistry and Drug Design

In medicinal chemistry, the ester is a key intermediate for synthesizing compounds with varied biological activities. It has been used to create alpha- and gamma-substituted amides, peptides, and esters of methotrexate, indicating its role in developing chemotherapy agents (Piper et al., 1982). Additionally, the modification of molecules through the introduction of (2-Bromoethyl)propylcarbamic acid benzyl ester derivatives has led to the discovery of compounds with antimicrobial properties, highlighting its potential in creating new therapeutic agents (Tsyalkovsky et al., 2005).

properties

IUPAC Name

benzyl N-(2-bromoethyl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGKSRJRJQDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCBr)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethyl)propylcarbamic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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